3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-14-17(8-11-19(15)23-13-3-4-21(23)25)22-20(24)12-7-16-5-9-18(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLOQYQMIVBOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Methyl Group:
Formation of the Oxopyrrolidinyl Group: The oxopyrrolidinyl group is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the oxopyrrolidinyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Hydrogen Bonding: The target compound’s pyrrolidinone group facilitates strong N–H···O and C–H···O interactions, as observed in related amides . In contrast, sulfonyl groups in ’s compound prioritize ionic interactions over hydrogen bonding.
- Solubility: Methoxy and amino groups (e.g., ) enhance aqueous solubility, while chloro and sulfonyl groups () reduce it.
Key Research Findings
Crystal Packing: The target compound’s pyrrolidinone group promotes intermolecular hydrogen bonding, forming chains along crystallographic axes, a feature critical for solid-state stability .
Bioactivity Trends : Compounds with electron-donating groups (e.g., methoxy) exhibit better solubility and lower cytotoxicity compared to electron-withdrawing analogs (e.g., chloro) .
Synthetic Flexibility : Propanamide derivatives are synthesized via amidation reactions, with substituents introduced through tailored starting materials ().
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- CAS Number : 941957-63-7
The structural framework of this compound includes a methoxyphenyl group and a pyrrolidine moiety, which are known to influence its biological activity.
The biological activity of 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating metabolic pathways. This inhibition can prevent substrate binding and subsequent catalytic activity, which is crucial for therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in cancer cells, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties linked to compounds containing the methoxyphenyl group. This suggests that the compound could be explored for treating inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of compounds structurally related to 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide :
- Antitumor Activity : A study demonstrated that similar compounds inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against cancer .
- Neuroprotective Effects : Research indicated that certain derivatives exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting applications in treating conditions like Alzheimer’s disease .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparison with related compounds is presented below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Enzyme inhibition |
| Compound B | Anti-inflammatory | Receptor modulation |
| 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide and its derivatives?
- Methodology :
-
Coupling Reactions : Use oxalyl chloride or other acylating agents to activate carboxylic acids for amide bond formation. For example, sulfanilamide and p-anisidine were coupled using oxalyl chloride in dioxane to form structurally similar amides .
-
Stepwise Functionalization : Introduce the 2-oxopyrrolidin-1-yl group via nucleophilic substitution or reductive amination on a nitro- or amino-substituted phenyl precursor before final amide coupling .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) are preferred for improved solubility and reaction efficiency .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Nitro-3-methylaniline, 2-pyrrolidone, Pd/C, H₂ | Reduce nitro group and introduce 2-oxopyrrolidin-1-yl |
| 2 | 3-(4-Methoxyphenyl)propanoic acid, oxalyl chloride, DMF | Activate carboxylic acid |
| 3 | Coupling with amine intermediate in dioxane, 80°C, 12h | Form amide bond |
Q. How is NMR spectroscopy employed to characterize the structural integrity of this compound?
- Methodology :
-
¹H/¹³C-NMR : Assign peaks based on substituent effects:
-
4-Methoxyphenyl : A singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~6.8–7.4 ppm .
-
2-Oxopyrrolidin-1-yl : Methyl group (δ ~1.2–1.5 ppm) and carbonyl (δ ~170–175 ppm in ¹³C-NMR) .
-
2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Data Interpretation Table :
| Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| OCH₃ | 3.81 (s, 3H) | 55.9 |
| Aromatic CH | 7.06–7.92 (m) | 114.6–129.2 |
| Propanamide CH₂ | 2.50–3.20 (m) | 35.0–40.0 |
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?
- Methodology :
-
Crystal Growth : Slow evaporation from dichloromethane or DMSO to obtain single crystals .
-
Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
-
Refinement : SHELXL for small-molecule refinement; validate using PLATON or CCDC tools .
- Key Observations :
-
Hydrogen Bonding : N–H···O and C–H···O interactions stabilize the crystal lattice (e.g., C=O···H–N distances ~2.1 Å) .
-
Torsional Angles : The dihedral angle between the methoxyphenyl and pyrrolidinone rings determines planarity (e.g., -33.7° in related structures) .
Q. What methodological approaches are recommended for analyzing potential data contradictions in biological activity assays for propanamide derivatives?
- Methodology :
-
Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess reproducibility .
-
Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate assays in multiple cell lines .
-
Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance (p < 0.05) and identify outliers .
- Case Study : In flavone-propanamide hybrids, contradictory cytotoxicity data were resolved by standardizing cell viability assays (MTT vs. ATP-based luminescence) across labs .
Q. How does the substitution pattern on the phenyl ring influence the compound's physicochemical properties and biological activity?
- Methodology :
-
Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic effects (e.g., Hammett σ values) with logP and solubility .
-
SAR Studies : Compare analogues with varying substituents (e.g., 4-Br, 4-OCH₃) in enzymatic assays .
- Key Findings :
| Substituent | Effect on Activity |
|---|---|
| 4-OCH₃ | ↑ Lipophilicity, enhances membrane permeability |
| 2-Oxopyrrolidin-1-yl | Stabilizes protein-ligand interactions via H-bonding |
| 3-CH₃ | Steric hindrance reduces binding affinity in kinase assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
